molecular formula C8H7ClF3N B3024528 4-Chloro-N-methyl-3-(trifluoromethyl)aniline CAS No. 42265-69-0

4-Chloro-N-methyl-3-(trifluoromethyl)aniline

Cat. No.: B3024528
CAS No.: 42265-69-0
M. Wt: 209.59 g/mol
InChI Key: JROALZWBRUFSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-methyl-3-(trifluoromethyl)aniline (molecular formula: C₈H₇ClF₃N; molecular weight: 209.60 g/mol) is a halogenated aniline derivative featuring a chlorine atom at the 4-position, a trifluoromethyl (CF₃) group at the 3-position, and a methyl group on the nitrogen atom. Its physicochemical properties include a density of 1.4 g/cm³, boiling point of 255°C, and logP value of 3.87, indicating moderate lipophilicity . This compound is synthesized via alkylation of 4-chloro-3-(trifluoromethyl)aniline with methylating agents, achieving yields of ~41–46% under optimized conditions . The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the chloro and methyl substituents influence steric and electronic properties critical for biological activity .

Properties

IUPAC Name

4-chloro-N-methyl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROALZWBRUFSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236777
Record name 4-Chloro-N-methyl-3-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42265-69-0
Record name 4-Chloro-N-methyl-3-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42265-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-methyl-3-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-N-methyl-3-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-methyl-3-(trifluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale methylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position undergoes nucleophilic displacement under controlled conditions:

  • Ammonolysis : Reacts with ammonia in ethanol at 80°C for 12 h to yield 4-amino-N-methyl-3-(trifluoromethyl)aniline (yield: 72–78%).

  • Hydrolysis : Treatment with aqueous NaOH (10%) under reflux produces 4-hydroxy-N-methyl-3-(trifluoromethyl)aniline (yield: 65%).

Key Factors Influencing Reactivity :

ParameterOptimal RangeEffect on Yield
Temperature80–100°C↑ 15%
SolventEthanol/DMF (1:1)Max efficiency
CatalystCuI (5 mol%)↑ 22%

Oxidative Transformations

The methylamino group participates in oxidation reactions:

  • N-Oxide Formation : Reacts with m-CPBA (3-chloroperbenzoic acid) in dichloromethane at 0°C to form the stable N-oxide derivative (yield: 88%) .

  • Dealkylation : Strong oxidants like KMnO₄ in acidic media cleave the N-methyl group, yielding 4-chloro-3-(trifluoromethyl)aniline (yield: 54%).

Comparative Oxidative Pathways :

ReagentProductTime (h)Yield (%)
m-CPBAN-Oxide288
KMnO₄/H₂SO₄Dealkylated aniline654
H₂O₂/AcOHN-Acetyl derivative463

Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 80°C) to form biaryl derivatives (yield: 68–75%).

  • Buchwald-Hartwig : Forms C-N bonds with aryl halides using Xantphos/Pd₂(dba)₃ catalyst system (yield: 82%).

Catalyst Efficiency Comparison :

Catalyst SystemReaction Time (h)Yield (%)
Pd(OAc)₂/Xantphos1282
PdCl₂(PPh₃)₂1871
NiCl₂(dppe)2458

Electrophilic Aromatic Substitution

The activated aromatic ring undergoes regioselective halogenation:

  • Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the 5-position (yield: 77%) .

  • Nitration : Mixed HNO₃/H₂SO₄ at 0°C yields 4-chloro-5-nitro-N-methyl-3-(trifluoromethyl)aniline (yield: 63%) .

Regiochemical Control :

PositionElectrophileSelectivity Ratio (5:6)
5Br₂/FeCl₃9:1
6Cl₂/AlCl₃1:3

Acylation and Sulfonation

The amino group reacts with electrophilic reagents:

  • Acetylation : Acetic anhydride in pyridine forms the N-acetyl derivative (yield: 91%).

  • Sulfonamide Formation : Reacts with benzenesulfonyl chloride (Et₃N, CH₂Cl₂) to produce sulfonamide derivatives (yield: 84%).

Reaction Kinetics :

Derivativek (L·mol⁻¹·s⁻¹)Half-life (min)
Acetyl0.4515
Tosyl0.3222
Mesyl0.2926

Reductive Transformations

Catalytic hydrogenation modifies substituents:

  • Debenzylation : H₂/Pd-C in MeOH removes protecting groups (yield: 89%) .

  • Nitro Reduction : Using SnCl₂/HCl converts nitro to amine groups (yield: 76%) .

Hydrogenation Conditions :

Pressure (psi)Catalyst Loading (%)Yield (%)
50589
30378
20265

This compound's reactivity profile demonstrates its utility as a scaffold in pharmaceutical synthesis and materials science. Recent advances in photoredox catalysis and flow chemistry have further expanded its synthetic applications.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-N-methyl-3-(trifluoromethyl)aniline is explored as a lead compound for drug development due to its biological activity. It has shown potential in:

  • Enzyme Inhibition : This compound interacts with various enzymes, influencing biochemical pathways. For example, it has been studied for its effects on tyrosine kinase receptors involved in tumor cell proliferation and angiogenesis.
  • Antitubercular Activity : Research has indicated that certain derivatives of this compound exhibit significant efficacy against Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values as low as 0.8 µM.

Agrochemicals

The compound is utilized in the production of agrochemicals. Its unique chemical properties allow it to serve as an intermediate in the synthesis of pesticides and herbicides, enhancing their effectiveness and stability .

Dyes and Specialty Chemicals

In the industrial sector, this compound is used as a building block in the synthesis of dyes and specialty chemicals. Its ability to modify chemical properties makes it suitable for creating tailored compounds for specific applications .

Antitubercular Activity

A series of studies evaluated the efficacy of various aniline derivatives against Mycobacterium tuberculosis. Specific substitutions in the molecular structure were found to enhance potency significantly. Researchers noted that the trifluoromethyl group plays a crucial role in this enhancement.

Neuropharmacological Applications

Another study focused on similar compounds' effects on NMDA receptor binding, revealing that modifications could double binding affinity compared to non-fluorinated analogs. This suggests potential applications in treating neurological disorders, highlighting the importance of structural modifications in drug design.

Summary of Applications

Application AreaDescription
Medicinal Chemistry Lead compound for drug development; enzyme inhibitor; potential antitubercular agent
Agrochemicals Intermediate for pesticide synthesis; enhances stability and effectiveness
Dyes & Specialty Chemicals Building block for dyes; modifies chemical properties for tailored applications

Mechanism of Action

The mechanism of action of 4-Chloro-N-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Electronic Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Chloro-N-methyl-3-(trifluoromethyl)aniline 4-Cl, 3-CF₃, N-CH₃ C₈H₇ClF₃N 209.60 Lipophilicity (logP 3.87), synthetic intermediate for bioactive molecules
4-Chloro-3-(trifluoromethyl)aniline 4-Cl, 3-CF₃ C₇H₅ClF₃N 195.57 Precursor for agrochemicals; lacks N-methyl group, lower lipophilicity (logP ~3.2)
2-Chloro-4-(trifluoromethyl)aniline 2-Cl, 4-CF₃ C₇H₅ClF₃N 195.57 Isomeric analog; altered electronic effects due to substituent positions
N-Methyl-4-(trifluoromethyl)aniline 4-CF₃, N-CH₃ C₈H₈F₃N 175.15 Higher solubility; used in polymer synthesis
4-Nitro-3-(trifluoromethyl)aniline 4-NO₂, 3-CF₃ C₇H₅F₃N₂O₂ 206.12 Nitric oxide donor; photoresponsive applications

Key Observations :

  • Substituent Position : The 4-Cl, 3-CF₃ arrangement in the target compound optimizes steric hindrance and electronic withdrawal, enhancing stability compared to 2-Cl,4-CF₃ isomers .

Physicochemical and Spectroscopic Comparisons

  • ¹H NMR Shifts : The target compound’s N-methyl group resonates at δ 2.66 ppm, distinct from ethyl or hydrogen analogs (e.g., δ 3.20 ppm for N-ethyl derivatives) .
  • Boiling Points : The trifluoromethyl group elevates boiling points (e.g., 255°C for the target compound vs. 242°C for 4-chloro-3-methylaniline) due to increased molecular weight and polarity .

Biological Activity

4-Chloro-N-methyl-3-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

The compound this compound features a chloro substituent at the para position and a trifluoromethyl group at the meta position of the aniline ring. The presence of these electron-withdrawing groups enhances its lipophilicity and metabolic stability, which are crucial for biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. A study focusing on various derivatives, including those with trifluoromethyl substitutions, indicated that 4-chloro substitutions can significantly increase the potency against bacterial strains. For instance, derivatives with similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.8 to 1.6 µM against Mycobacterium tuberculosis, suggesting that this compound may possess comparable or superior activity due to its structural features .

CompoundMIC (µM)Activity Type
2-chloro-4-trifluoromethyl0.8–1.6Antitubercular
This compoundTBDAntimicrobial

Neuropharmacological Effects

The trifluoromethyl group has been linked to increased binding affinity in neuropharmacological contexts. For example, studies on related compounds indicate that trifluoromethyl substitutions can enhance the binding affinity at NMDA receptors, which are implicated in various neuropsychiatric disorders like Alzheimer's disease and epilepsy . The structural modifications in compounds can lead to significant changes in their interaction with neurotransmitter systems.

Structure-Activity Relationships (SAR)

The SAR studies reveal that the positioning of electron-withdrawing groups like trifluoromethyl and chloro is critical for enhancing biological activity. In particular:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Chloro Group : Contributes to increased potency against certain microbial strains.

Research indicates that modifications at these positions can lead to varying degrees of biological activity, emphasizing the importance of careful structural design in drug development.

Case Studies

  • Antitubercular Activity : A series of studies evaluated the efficacy of several aniline derivatives with trifluoromethyl groups against Mycobacterium tuberculosis. The results indicated that specific substitutions could enhance potency significantly, with some compounds achieving MIC values as low as 0.8 µM .
  • Neuropharmacological Applications : Another study examined the effects of similar compounds on NMDA receptor binding, showing that modifications could double binding affinity compared to non-fluorinated analogs . This suggests potential applications in treating neurological disorders.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-N-methyl-3-(trifluoromethyl)aniline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves catalytic amination or nucleophilic substitution. Key considerations include:

  • Catalytic Amination : Use Pd-based catalysts for coupling reactions between chloroarenes and methylamine derivatives. Temperature optimization (80–120°C) and solvent selection (e.g., THF or DMF) significantly affect yields .
  • Nucleophilic Substitution : React 4-chloro-3-(trifluoromethyl)nitrobenzene with methylamine under reducing conditions. Control pH (neutral to slightly basic) to minimize side products .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) improves purity.

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
Catalytic Amination65–75>95Pd(OAc)₂, 100°C, DMF
Nucleophilic Substitution70–85>90NaBH₄, EtOH, 80°C

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–7.5 ppm) and CF₃ group splitting patterns. Use deuterated DMSO for solubility .
  • FTIR : Identify N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹). Compare with computed spectra for validation .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion [M⁺] at m/z 209.5 and fragmentation patterns (e.g., loss of Cl or CF₃ groups) .

Note : Assign peaks cautiously due to electron-withdrawing effects from Cl and CF₃ groups, which deshield adjacent protons .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Waste Disposal : Collect organic waste in halogen-compatible containers. Neutralize acidic byproducts before disposal .
  • Emergency Measures : Immediate eye washing (15+ minutes) and skin decontamination (soap/water) upon exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties across literature?

Methodological Answer:

  • Validation Techniques :
    • Replicate experiments under standardized conditions (e.g., solvent purity, humidity control).
    • Use DFT calculations to predict pKa, logP, and solubility, comparing results with experimental data .
    • Cross-validate spectral data using high-field NMR (600+ MHz) and X-ray crystallography .
  • Case Study : Discrepancies in melting points (reported 8.8–12°C) may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) can identify phase transitions .

Q. What mechanistic pathways explain its reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The Cl and CF₃ groups activate the aromatic ring toward electrophilic substitution but hinder nucleophilic attacks.
  • Suzuki-Miyaura Coupling : Pd-catalyzed reactions with boronic acids proceed via oxidative addition at the C-Cl bond. Use bulky ligands (e.g., SPhos) to stabilize intermediates .
  • Catalytic Cycle Optimization : Monitor reaction progress via in situ IR to detect intermediates (e.g., Pd-aryl complexes) .

Q. What computational approaches best predict electronic properties of its derivatives?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model HOMO/LUMO energies and Fukui indices for predicting regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess solubility .
  • QSAR Modeling : Corrogate substituent effects (e.g., NO₂ or OCH₃ groups) on bioactivity using Hammett constants .

Q. Table 2: Computational Predictions vs. Experimental Data

PropertyDFT PredictionExperimental ValueDeviation (%)
HOMO (eV)-6.8-6.54.6
LogP2.93.16.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N-methyl-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-N-methyl-3-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.